(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl){3-[(2,5-dichlorophenoxy)methyl]phenyl}methanone
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Overview
Description
(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl){3-[(2,5-dichlorophenoxy)methyl]phenyl}methanone is a complex organic compound with potential applications in various scientific fields This compound features a pyrazole ring substituted with chlorine and methyl groups, and a phenylmethanone moiety linked to a dichlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl){3-[(2,5-dichlorophenoxy)methyl]phenyl}methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the phenylmethanone moiety and the dichlorophenoxy group. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring.
Reduction: Reduction reactions may target the carbonyl group in the phenylmethanone moiety.
Substitution: The chlorine atoms in the dichlorophenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl){3-[(2,5-dichlorophenoxy)methyl]phenyl}methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
- (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl){3-[(2,5-dichlorophenoxy)methyl]phenyl}methanone
- 1-(5,5,5-trichloropentyl)-1H-1,2,4-triazole compound with dichloronickel dihydrate
- 1-(2-methoxy-2-oxoethyl)-2-methylpyridinium chloride compound with perchloric acid
Comparison: Compared to similar compounds, this compound is unique due to its specific substitution pattern and the presence of both pyrazole and phenylmethanone moieties. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H15Cl3N2O2 |
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Molecular Weight |
409.7 g/mol |
IUPAC Name |
(4-chloro-3,5-dimethylpyrazol-1-yl)-[3-[(2,5-dichlorophenoxy)methyl]phenyl]methanone |
InChI |
InChI=1S/C19H15Cl3N2O2/c1-11-18(22)12(2)24(23-11)19(25)14-5-3-4-13(8-14)10-26-17-9-15(20)6-7-16(17)21/h3-9H,10H2,1-2H3 |
InChI Key |
ALCQRKZCPRMYLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC=CC(=C2)COC3=C(C=CC(=C3)Cl)Cl)C)Cl |
Origin of Product |
United States |
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